Bienvenue dans la boutique en ligne BenchChem!

S-(+)-Arundic Acid

Stereochemistry Enantiomeric purity Quality control

Ensure experimental reproducibility with stereochemically pure S-(+)-Arundic Acid (CAS 807363-10-6). As the pure S-enantiomer with positive optical rotation, it eliminates confounding effects from the R-enantiomer, making it essential for SAR studies, astrocyte S100B probe research, and chiral HPLC method validation. Procure ≥98% purity with documented enantiomeric identity for rigorous mechanistic investigations.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 807363-10-6
Cat. No. B030610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(+)-Arundic Acid
CAS807363-10-6
Synonyms(2S)-2-Propyloctanoic Acid;  (S)-(+)-2-Propyloctanoic Acid; 
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC)C(=O)O
InChIInChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1
InChIKeyYCYMCMYLORLIJX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(+)-Arundic Acid (CAS 807363-10-6): Procurement Specifications for the Active S-Enantiomer of the Astrocyte-Modulating Agent ONO-2506


S-(+)-Arundic Acid (CAS 807363-10-6), the S-enantiomer of the astrocyte-modulating agent Arundic Acid (ONO-2506), is a chiral small molecule with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . Its chemical name is (S)-2-propyloctanoic acid, and it is distinguished by its specific optical rotation, which is positive, in contrast to the negative rotation of the R-enantiomer (R-(-)-Arundic Acid, CAS 185517-21-9) [1].

S-(+)-Arundic Acid: Why Enantiomeric Purity Dictates Experimental and Procurement Fidelity


S-(+)-Arundic Acid is a single enantiomer of a chiral molecule, and its procurement as a pure stereoisomer is critical for scientific rigor. The biological activity of chiral drugs is often highly stereospecific; the R- and S-enantiomers of a given compound can exhibit divergent pharmacokinetic profiles, metabolic pathways, and pharmacodynamic effects [1]. While both the R- and S-enantiomers of Arundic Acid can be synthesized, their distinct three-dimensional structures lead to differences in how they interact with biological targets [2]. For research aiming to replicate or extend findings from studies utilizing the S-enantiomer specifically, substitution with the racemic mixture or the R-enantiomer introduces a confounding variable, potentially leading to non-reproducible or misinterpreted results.

S-(+)-Arundic Acid: Comparative Evidence Compendium for Differentiated Scientific Selection


S-(+)-Arundic Acid vs. R-(-)-Arundic Acid: Differentiated Optical Rotation Confirms Stereochemical Identity

The S-(+)-Arundic Acid enantiomer exhibits a positive optical rotation, a key physicochemical property that distinguishes it from the R-(-)-Arundic Acid enantiomer (ONO-2506), which exhibits a negative rotation . This is a direct consequence of their opposite absolute configurations at the single chiral center. This property serves as a critical quality control metric for procurement, allowing users to verify the identity and enantiomeric purity of the received material, a differentiation not offered by the racemic mixture.

Stereochemistry Enantiomeric purity Quality control

S-(+)-Arundic Acid vs. R-(-)-Arundic Acid: Enantioselective Synthesis Achieves High Enantiomeric Excess for Both Forms

An asymmetric synthesis route using a diacetone-D-glucose chiral auxiliary enables the production of both (R)- and (S)-arundic acid with high stereocontrol. The published method reports that both enantiomers were synthesized with an enantiomeric excess (ee) of 88% [1]. This demonstrates that high-purity material for both enantiomers is synthetically accessible, but procurement of the specific enantiomer is required for experiments designed to test stereospecific effects.

Asymmetric Synthesis Chiral Chemistry Drug Development

S-(+)-Arundic Acid vs. Non-Chiral Alternatives: Demonstrated Inhibition of Stimulated S100B Secretion in Inflammatory Conditions

Arundic acid (ONO-2506) demonstrates functional selectivity in its mechanism of action, inhibiting the pathological, stimulated secretion of S100B from astrocytes without affecting basal secretion [1]. This is a key differentiator from non-selective S100B inhibitors or broader anti-inflammatory agents that might globally suppress astrocyte function. The study showed that AA had no effect on basal S100B secretion but significantly inhibited stimulated secretion.

Neuroinflammation S100B Protein Astrocyte

S-(+)-Arundic Acid vs. Other Investigational Neuroprotectants: Phase II Clinical Advancement in Multiple Neurodegenerative Indications

Arundic acid (ONO-2506) has advanced to Phase II clinical trials for Parkinson's Disease and Amyotrophic Lateral Sclerosis (ALS), with an oral formulation also completing Phase II for Alzheimer's disease [1][2]. This level of clinical investigation in multiple major neurodegenerative diseases distinguishes it from many other astrocyte-modulating agents or S100B inhibitors that remain in preclinical or early discovery stages. The completed Phase II trial for Parkinson's Disease (NCT00212693) was a controlled study, demonstrating a degree of translational validation not yet achieved by many in-class compounds [1].

Clinical Trial Parkinson's Disease ALS

S-(+)-Arundic Acid vs. R-(-)-Arundic Acid: Clinical Formulation Advancements Differentiate Enantiomer-Specific Development

While the R-enantiomer (ONO-2506) is the primary active pharmaceutical ingredient in most clinical and preclinical studies, the S-enantiomer is also a subject of research and is commercially available. Notably, the injectable formulation (Proglia) of ONO-2506 completed Phase III trials for acute cerebral infarction, and an oral formulation (Cereact) completed Phase II trials for Alzheimer's and Parkinson's disease [1]. This indicates that the R-enantiomer has advanced further in clinical development. However, procurement of the S-enantiomer is essential for studies investigating enantiomer-specific effects or for developing novel formulations where stereochemistry may influence pharmacokinetics or toxicity.

Drug Development Formulation Neuroprotection

S-(+)-Arundic Acid vs. Other Astrocyte Modulators: Validated In Vivo Neuroprotection in Multiple Disease Models

Arundic acid (ONO-2506) has demonstrated neuroprotective efficacy across multiple in vivo models of CNS injury and neurodegeneration. In a rat model of intracerebral hemorrhage (ICH), AA treatment (2 μg/μl, ICV) significantly prevented neurological deficits and reduced striatal S100B levels [1]. In an MPTP mouse model of Parkinson's disease, ONO-2506 (30 mg/kg, i.p.) prevented striatal dopamine depletion, with treated animals retaining 51% of control dopamine levels compared to 23% in the MPTP-only group [2]. This multi-model validation distinguishes ONO-2506 from many other astrocyte modulators whose efficacy may be limited to a single model or assay system.

Neuroprotection In Vivo Models Astrogliosis

S-(+)-Arundic Acid: High-Value Research and Preclinical Application Scenarios Driven by Differentiated Evidence


Investigating Stereospecific Pharmacology of Astrocyte Modulation

Research groups studying the precise molecular interactions of arundic acid with its targets require pure S-(+)-Arundic Acid to isolate the effects of this specific enantiomer. This is critical for structure-activity relationship (SAR) studies, receptor binding assays, or any experiment where the stereochemical configuration may influence binding affinity, efficacy, or downstream signaling. The commercial availability of the pure S-enantiomer, distinct from the more clinically advanced R-enantiomer, enables these precise mechanistic investigations .

Validating S100B as a Therapeutic Target in Neuroinflammation Models

S-(+)-Arundic Acid serves as a valuable pharmacological probe to validate the role of astrocytic S100B in various disease models. Its selective inhibition of stimulated S100B secretion, without affecting basal levels, makes it a more refined tool for dissecting pathological S100B signaling compared to broader or non-selective inhibitors [1]. This is particularly relevant in models of intracerebral hemorrhage, traumatic brain injury, or chronic neuroinflammation, where excessive S100B release is implicated in secondary damage [2].

Preclinical Development of Novel Astrocyte-Targeted Therapies

For biopharmaceutical companies developing next-generation neuroprotective agents, S-(+)-Arundic Acid can be used as a benchmark or positive control in preclinical efficacy studies. Its demonstrated neuroprotection in multiple in vivo models, including stroke and Parkinson's disease [2][3], provides a well-characterized reference point for evaluating new chemical entities that aim to modulate astrocyte function or inhibit S100B.

Quality Control and Analytical Method Development for Chiral Drug Substances

The distinct optical rotation of S-(+)-Arundic Acid compared to its R-enantiomer provides a fundamental physicochemical property for developing and validating analytical methods . Analytical chemistry labs can utilize this compound as a reference standard to develop chiral HPLC methods, validate enantiomeric purity assays, or calibrate polarimeters, which is essential for quality control in both research and potential future pharmaceutical manufacturing of this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(+)-Arundic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.